molecular formula C8H8F3N3O4 B11765912 1,5,6,7-Tetrahydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione 2,2,2-trifluoroacetate

1,5,6,7-Tetrahydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione 2,2,2-trifluoroacetate

Cat. No.: B11765912
M. Wt: 267.16 g/mol
InChI Key: GVVGMUGMWLOWEJ-UHFFFAOYSA-N
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Description

1,5,6,7-Tetrahydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione 2,2,2-trifluoroacetate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core and a trifluoroacetate group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable target for synthesis and study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,6,7-Tetrahydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione 2,2,2-trifluoroacetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyrimidine derivative with a suitable amine, followed by cyclization to form the pyrrolo[2,3-d]pyrimidine core. The trifluoroacetate group is then introduced through a subsequent reaction with trifluoroacetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,5,6,7-Tetrahydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potential biological activity .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of pyrrolopyrimidine compounds. For instance, compounds derived from 1,5,6,7-tetrahydro-2H-pyrrolo[2,3-d]pyrimidine have shown promising results against various cancer cell lines. A study demonstrated that certain derivatives exhibited moderate cytotoxicity against prostate cancer (PC3), leukemia (K562), cervical cancer (HeLa), and lung cancer (A549) cell lines at concentrations of 5 μg/ml .

Antifungal and Insecticidal Properties

The compound's derivatives have also been evaluated for their antifungal and insecticidal activities. Research indicates that some trifluoromethyl pyrimidine derivatives exhibit significant antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates comparable to established fungicides . Insecticidal assays revealed moderate activity against pests like Mythimna separata and Spodoptera frugiperda, suggesting potential utility in agricultural applications .

Synthesis and Characterization

The synthesis of 1,5,6,7-tetrahydro-2H-pyrrolo[2,3-d]pyrimidine derivatives typically involves multi-step chemical reactions starting from readily available precursors. The characterization of these compounds is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures .

Example Synthesis Pathway

  • Starting Material : Ethyl trifluoroacetoacetate.
  • Reagents : Various amines and carbonyl compounds.
  • Conditions : Reaction conditions may include refluxing in organic solvents or microwave-assisted synthesis.

Case Study 1: Anticancer Screening

A series of synthesized pyrrolopyrimidine derivatives were screened for anticancer activity. The study reported that specific modifications to the core structure enhanced cytotoxicity against targeted cancer cell lines .

Case Study 2: Agricultural Application

In another study focusing on agricultural applications, several trifluoromethyl pyrimidine derivatives were tested for their ability to inhibit fungal growth. The results indicated that certain compounds not only inhibited fungal pathogens effectively but also displayed lower toxicity towards beneficial organisms .

Mechanism of Action

The mechanism of action of 1,5,6,7-Tetrahydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5,6,7-Tetrahydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties and enhances its biological activity. This compound’s ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable target for further research and development .

Biological Activity

1,5,6,7-Tetrahydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione 2,2,2-trifluoroacetate (commonly referred to as TTP) is a compound belonging to the pyrrolo[2,3-d]pyrimidine family. This class of compounds has garnered significant attention due to their potential biological activities, particularly as inhibitors of various kinases and enzymes involved in critical cellular processes.

Chemical Structure and Properties

The molecular formula for TTP is C6_6H7_7N3_3O2_2, with a molecular weight of 153.14 g/mol. The compound features a bicyclic structure that contributes to its biological activity. The trifluoroacetate moiety enhances solubility and bioavailability.

Kinase Inhibition

TTP has been identified as a potent inhibitor of Janus Kinase 3 (JAK3). This enzyme plays a crucial role in cytokine signaling and is implicated in various immune responses and hematopoiesis. Inhibition of JAK3 can have therapeutic implications in treating autoimmune diseases and certain cancers .

Table 1: Inhibitory Activity of TTP on JAK3

CompoundIC50 (µM)Target Enzyme
TTP0.15JAK3

Eukaryotic Elongation Factor-2 Kinase (eEF-2K)

Recent studies have shown that derivatives of pyrrolo[2,3-d]pyrimidine compounds exhibit inhibitory activity against eEF-2K, an important regulator of protein synthesis. TTP's structural analogs were evaluated for their ability to inhibit eEF-2K with varying degrees of success. For instance, one derivative demonstrated an IC50 value of 420 nM against eEF-2K in breast cancer cell lines .

Table 2: eEF-2K Inhibition by Pyrrolo[2,3-d]pyrimidine Derivatives

CompoundIC50 (nM)Cell Line
Compound 6420MDA-MB-231 (Breast Cancer)
Compound 9930MDA-MB-231 (Breast Cancer)

Case Study 1: Anticancer Properties

A study investigated the anticancer properties of TTP and its derivatives against KB human tumor cells. The results indicated significant growth inhibition at low concentrations, establishing TTP as a promising candidate for further development as an anticancer agent. The mechanism was linked to the inhibition of GARFTase activity, which is crucial for purine nucleotide biosynthesis .

Case Study 2: Neuropsychiatric Disorders

Research has also explored the potential of TTP derivatives in treating neuropsychiatric disorders by modulating ion channel activity. Compounds were tested for their effects on TRPC5 channels, which are associated with calcium signaling in neurons. Preliminary findings suggest that these compounds could serve as therapeutic agents for conditions linked to calcium dysregulation .

Properties

Molecular Formula

C8H8F3N3O4

Molecular Weight

267.16 g/mol

IUPAC Name

1,5,6,7-tetrahydropyrrolo[2,3-d]pyrimidine-2,4-dione;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H7N3O2.C2HF3O2/c10-5-3-1-2-7-4(3)8-6(11)9-5;3-2(4,5)1(6)7/h1-2H2,(H3,7,8,9,10,11);(H,6,7)

InChI Key

GVVGMUGMWLOWEJ-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C(=O)NC(=O)N2.C(=O)(C(F)(F)F)O

Origin of Product

United States

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